molecular formula C17H17ClN4O2 B1391800 ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1221715-35-0

ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1391800
CAS No.: 1221715-35-0
M. Wt: 344.8 g/mol
InChI Key: OINUTQSDVPDELL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by:

  • A 1-methyl group at the pyrazole ring.
  • A 4-(4-chlorobenzyl)amino substituent at the pyridine ring.
  • An ethyl ester moiety at the 5-position.

This scaffold is structurally related to compounds with reported antiviral, antimalarial, and antiparasitic activities . Its design likely draws from structure-activity relationship (SAR) insights of analogous pyrazolopyridines.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-3-24-17(23)14-9-20-16-13(10-21-22(16)2)15(14)19-8-11-4-6-12(18)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINUTQSDVPDELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)Cl)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. For example, starting with 4-chlorobenzylamine and ethyl acetoacetate, the reaction proceeds through a series of condensation and cyclization steps under controlled conditions.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH or K2CO3 in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Observations:

1-Position Substitution :

  • Methyl (target compound) vs. phenyl (most analogs): Methyl groups reduce steric hindrance and may enhance metabolic stability compared to bulkier phenyl substituents .
  • Phenyl-containing analogs (e.g., L87, ARA-04) show antiviral activity, suggesting the target compound’s methyl group may shift selectivity toward other targets.

4-Position Substitution: The target’s (4-chlorophenyl)methylamino group introduces moderate hydrophobicity (log P ~3–4 estimated), balancing membrane permeability and solubility. Sulfonamido-butylamino (L87) and pyridinylamino (ARA-04) substituents demonstrate the impact of polar groups on antimalarial and antiviral activities . Diethylaminomethyl-phenylamino (Bernardino’s compound) highlights the role of basic amines in enhancing antileishmanial potency .

5-Position Ester :

  • The ethyl ester is a common feature, likely acting as a prodrug moiety that hydrolyzes in vivo to the active carboxylic acid .

Pharmacological Implications

  • Antiviral Potential: Pyrazolopyridines with 4-amino substituents (e.g., ARA-04) inhibit HSV-1 by targeting viral entry or replication . The target’s 4-chlorobenzyl group may enhance lipophilicity, improving penetration into viral reservoirs.
  • Antiparasitic Activity: Bernardino’s compound (IC50 = 0.12 µM against Leishmania amazonensis) suggests that electron-donating groups (e.g., diethylaminomethyl) enhance potency . The target’s chloro substituent, being electron-withdrawing, may reduce antileishmanial efficacy but could redirect activity toward other parasites.
  • COVID-19 Relevance : L87’s anti-ACE2 activity implies that pyrazolopyridines with extended 4-substituents (e.g., sulfonamido chains) may interfere with viral entry. The target compound’s simpler substituent may lack this specificity.

Biological Activity

Ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17H17ClN4O2
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 1221715-35-0

The structure of the compound includes a pyrazolo[3,4-b]pyridine core substituted with an ethyl ester and a chlorophenylmethyl amino group, which may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including those similar to this compound. For instance, a series of substituted pyrazole derivatives were evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Some compounds demonstrated significant COX-2 selectivity with IC50 values ranging from 0.034 to 0.052 μM, indicating their potential as anti-inflammatory agents .

Analgesic Properties

In addition to anti-inflammatory effects, certain derivatives have shown analgesic properties. In vivo studies have reported that specific pyrazole compounds exhibit effective pain relief comparable to traditional analgesics like celecoxib and indomethacin. These compounds were evaluated using models such as carrageenan-induced paw edema in rats .

Anticancer Activity

Emerging research suggests that pyrazolo[3,4-b]pyridine derivatives may possess anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

The antimicrobial potential of pyrazolo derivatives has also been investigated. Certain studies have reported activity against a range of bacterial strains, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Case Study 1: COX Inhibition

A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives and screened them for COX inhibitory activity. One compound exhibited an impressive selectivity index for COX-2 over COX-1, indicating its potential as a safer alternative for treating inflammatory conditions .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of pyrazolo compounds, researchers found that specific derivatives induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a promising avenue for developing new anticancer therapies based on the pyrazolo framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
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ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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